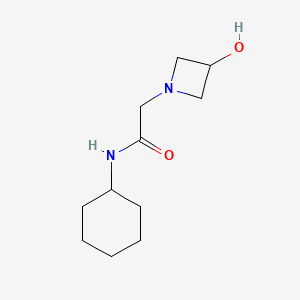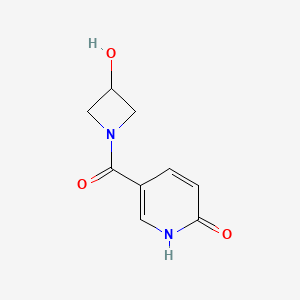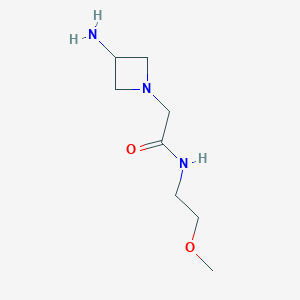
(3-Aminoazetidin-1-yl)(1-Methyl-1H-1,2,3-triazol-4-yl)methanon
Übersicht
Beschreibung
3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (AATM) is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that is composed of an azetidine ring fused with a triazol-4-yl group. AATM is a versatile molecule that can be used in the synthesis of various compounds with potential therapeutic properties. AATM has been used in the synthesis of various compounds, such as the anticonvulsant levetiracetam and the antifungal fluconazole. In addition, AATM has been used in the synthesis of various other compounds with potential therapeutic properties, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Der 1,2,3-Triazol-Kern der Verbindung ist bekannt für seine Stabilität und Vielseitigkeit im Wirkstoffdesign. Er ahmt die Amidbindung nach, die ein gemeinsames Merkmal vieler Medikamente ist, und ermöglicht so die Schaffung von Analoga mit potenziell verbesserten pharmakokinetischen Eigenschaften . Diese Verbindung könnte auf ihr Potenzial als Baustein bei der Synthese neuer Pharmazeutika untersucht werden, insbesondere bei der Entwicklung von Medikamenten mit erhöhter Bioverfügbarkeit und reduzierter Toxizität.
Organische Synthese
In der organischen Chemie dient der Triazolring als zentrales Gerüst für den Aufbau komplexerer Moleküle. Die fragliche Verbindung könnte in Click-Chemie-Reaktionen eingesetzt werden, einem Verfahren, das für seine Effizienz und Selektivität bekannt ist, um neue organische Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaft zu synthetisieren .
Supramolekulare Chemie
Die Fähigkeit von 1,2,3-Triazolen, an Wasserstoffbrückenbindungen teilzunehmen, macht sie für die Verwendung in supramolekularen Baugruppen geeignet. Die Forschung zur Verwendung dieser Verbindung könnte zur Entwicklung neuer supramolekularer Strukturen mit spezifischen Funktionen führen, wie z. B. Molekülrecognition oder Selbstorganisationsprozesse .
Polymerchemie
Der Triazolring kann in Polymere eingebaut werden, um deren Eigenschaften zu verbessern, wie z. B. die thermische Stabilität und die mechanische Festigkeit. Diese Verbindung könnte als Monomer bei der Synthese von Hochleistungspolymeren für industrielle Anwendungen untersucht werden .
Biokonjugation und Chemische Biologie
Biokonjugation beinhaltet die Anheftung eines biologisch aktiven Moleküls an ein anderes Molekül, um dessen Eigenschaften zu verbessern oder seinen Standort innerhalb biologischer Systeme zu verfolgen. Der Triazolring der Verbindung könnte in Biokonjugationsstrategien verwendet werden, um Sonden für die Fluoreszenzbilderung oder gezielte Medikamententrägersysteme zu erstellen .
Antibakterielle und antimykotische Forschung
Verbindungen, die die 1,2,3-Triazol-Einheit enthalten, haben eine breite Palette biologischer Aktivitäten gezeigt, darunter antimikrobielle und antimykotische Wirkungen. Diese Verbindung könnte synthetisiert und gegen verschiedene Bakterien- und Pilzstämme getestet werden, um ihre Wirksamkeit als potenzielle neue Klasse von Antibiotika zu beurteilen .
Materialwissenschaft
Die einzigartigen strukturellen Merkmale von Triazolen, wie z. B. ihr starkes Dipolmoment, machen sie zu interessanten Kandidaten für materialwissenschaftliche Anwendungen. Diese Verbindung könnte auf ihr Potenzial für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften untersucht werden .
Agrochemie
Triazol-Derivate wurden in der Agrochemie wegen ihrer wachstumsfördernden und schützenden Wirkung auf Pflanzen eingesetzt. Die Forschung zu den Anwendungen dieser Verbindung könnte zur Entdeckung neuer Agrochemikalien führen, die den Ernteertrag verbessern oder Schutz vor Schädlingen und Krankheiten bieten .
Safety and Hazards
Specific safety and hazard information for this compound is not provided in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the indole nucleus and imidazole have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,2,3-triazoles can stabilize cu (i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It’s known that 1,2,3-triazole hybrids with amine-ester functionality have shown moderate to excellent activity against tested microbial strains .
Biochemische Analyse
Biochemical Properties
(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to engage in hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity to target proteins . Additionally, the azetidine ring may contribute to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and safety. Studies have shown that (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone remains stable under various conditions, but it may degrade over extended periods, leading to reduced activity . Long-term exposure to the compound can also result in changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .
Transport and Distribution
The transport and distribution of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCWSUQZXTOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)

